Rizatriptan N-oxyde
Vue d'ensemble
Description
Le bromure de phénéthyle, également connu sous le nom de bromure de 2-phényléthyle, est un composé organobromé de formule chimique C8H9Br. Il s'agit d'un liquide incolore qui peut apparaître jaune dans les échantillons plus anciens. Ce composé est classé structurellement comme un organobromure et est utilisé dans la synthèse de divers composés, y compris le fentanyl .
Applications De Recherche Scientifique
Le bromure de phénéthyle est largement utilisé en recherche scientifique en raison de sa polyvalence. Parmi ses applications, on peut citer :
Biologie : Le bromure de phénéthyle est utilisé dans l'étude des voies biochimiques et des réactions enzymatiques.
Médecine : Il sert de précurseur dans la synthèse du fentanyl, un analgésique opioïde puissant.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme réactif en synthèse organique.
5. Mécanisme d'action
Le mécanisme d'action du bromure de phénéthyle implique sa capacité à agir comme agent alkylant. Il peut former des liaisons covalentes avec des sites nucléophiles dans les molécules, conduisant à la formation de nouveaux composés. Cette propriété est utilisée dans son rôle de précurseur dans la synthèse du fentanyl, où il réagit avec la 4-pipéridinone pour produire la N-phénéthyl-4-pipéridinone .
Mécanisme D'action
Target of Action
Rizatriptan N-oxide, also known as Rizatriptan N10-Oxide, primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The role of these receptors is to mediate vasoconstriction of intracranial extracerebral blood vessels and inhibit nociceptive neurotransmission in trigeminal pain pathways .
Mode of Action
Rizatriptan N-oxide acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This vasoconstriction is thought to occur primarily via 5-HT 1B receptors . Additionally, Rizatriptan N-oxide inhibits nociceptive neurotransmission in trigeminal pain pathways .
Biochemical Pathways
The primary biochemical pathway involved in the action of Rizatriptan N-oxide is the serotonin pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan N-oxide influences the serotonin pathway, leading to vasoconstriction of intracranial extracerebral blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways .
Pharmacokinetics
N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of Rizatriptan is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .
Result of Action
The molecular and cellular effects of Rizatriptan N-oxide’s action primarily involve the relief of migraine symptoms . By causing vasoconstriction of intracranial extracerebral blood vessels and inhibiting nociceptive neurotransmission in trigeminal pain pathways, Rizatriptan N-oxide can effectively alleviate the pain associated with migraines .
Action Environment
The action, efficacy, and stability of Rizatriptan N-oxide can be influenced by various environmental factors. It is generally recommended that Rizatriptan N-oxide should be stored in a cool, dry place away from light and moisture .
Analyse Biochimique
Biochemical Properties
Rizatriptan N-oxide is predominantly metabolized by monoamine oxidase A (MAO-A) in the liver . The major metabolites are triazolomethyl-indole-3-acetic acid and Rizatriptan N-oxide, both of which are inactive .
Cellular Effects
Its parent compound, Rizatriptan, is known to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rizatriptan, the parent compound, acts as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors . It is thought that Rizatriptan N-oxide might share similar mechanisms due to its structural similarity with Rizatriptan.
Temporal Effects in Laboratory Settings
Rizatriptan, the parent compound, is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Rizatriptan N-oxide in animal models. Studies on Rizatriptan have shown that it has a neuroprotective potential in rats .
Transport and Distribution
Rizatriptan, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
The parent compound, Rizatriptan, is known to be localized in specific subcellular compartments, which critically influence the redox-sensitive regulation of eNOS-dependent pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le bromure de phénéthyle est généralement synthétisé par l'addition radicalaire d'acide bromhydrique au styrène. Ce processus implique l'addition anti-Markovnikov, conduisant à la formation du dérivé 1-bromo . La réaction est effectuée dans un réacteur en verre doublé en introduisant de l'acide bromhydrique gazeux dans une solution de styrène dans un solvant inerte contenant un initiateur radicalaire .
Méthodes de production industrielle : La production industrielle du bromure de phénéthyle suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs avancés et d'environnements contrôlés permet d'obtenir des résultats cohérents.
Analyse Des Réactions Chimiques
Types de réactions : Le bromure de phénéthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où l'atome de brome est remplacé par d'autres nucléophiles.
Réactions de réduction : Le bromure de phénéthyle peut être réduit en phénéthylamine en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Réactions d'oxydation : Il peut être oxydé en acide phénylacétique en utilisant de puissants agents oxydants.
Réactifs et conditions courants :
Substitution nucléophile : Réactifs comme l'hydroxyde de sodium ou l'hydroxyde de potassium en milieu aqueux ou alcoolique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Principaux produits formés :
Substitution : Phénéthylamine.
Réduction : Phénéthylamine.
Oxydation : Acide phénylacétique.
Comparaison Avec Des Composés Similaires
Le bromure de phénéthyle peut être comparé à d'autres composés similaires tels que :
Bromure de benzyle : Structure similaire mais avec un groupe benzyle au lieu d'un groupe phénéthyle.
Chlorure de phénéthyle : Similaire mais avec un atome de chlore au lieu d'un atome de brome.
Iodure de phénéthyle : Similaire mais avec un atome d'iode au lieu d'un atome de brome.
Unicité : Le bromure de phénéthyle est unique en raison de sa réactivité spécifique et de sa capacité à former une variété de dérivés. Son rôle de précurseur dans la synthèse du fentanyl met en évidence son importance en chimie médicinale.
Liste des composés similaires :
- Bromure de benzyle
- Chlorure de phénéthyle
- Iodure de phénéthyle
Activité Biologique
Rizatriptan N-oxide, a metabolite of the antimigraine drug rizatriptan, has garnered attention due to its biological activity and pharmacological properties. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic implications based on diverse research findings.
Target Receptors
Rizatriptan N-oxide primarily acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are crucial in mediating the effects of serotonin, a neurotransmitter involved in various physiological processes, including vasoconstriction and modulation of pain pathways. By activating these receptors, Rizatriptan N-oxide contributes to the relief of migraine symptoms through vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptides .
Pharmacokinetics
Absorption and Metabolism
Rizatriptan N-oxide is predominantly formed during the metabolism of rizatriptan. Studies indicate that it is a major metabolite identified in various tissues, including rat lungs, kidneys, and dog liver microsomes . The metabolism of rizatriptan involves several pathways:
- Oxidative deamination
- Aromatic hydroxylation
- N-oxidation
- N-demethylation
These metabolic processes result in the formation of several metabolites, with Rizatriptan N-oxide being significant due to its pharmacological activity .
Bioavailability
Rizatriptan exhibits a bioavailability of approximately 47%, indicating substantial first-pass metabolism. This factor is essential for understanding the therapeutic efficacy and dosage considerations when using rizatriptan or its metabolites in clinical settings .
Biological Effects
Cellular and Molecular Impact
The biological activity of Rizatriptan N-oxide extends beyond receptor binding. It influences various cellular processes by modulating intracellular signaling pathways associated with migraine pathophysiology. The compound's action can lead to:
- Reduction in neurogenic inflammation
- Inhibition of vasodilation
These effects contribute to its role in alleviating migraine attacks effectively .
Case Studies
- Efficacy in Migraine Relief
- Comparative Studies with Other Triptans
Summary Table: Key Characteristics of Rizatriptan N-oxide
Characteristic | Details |
---|---|
Chemical Structure | C15H19N5O (N-oxide form) |
Primary Action | Agonist at 5-HT 1B and 5-HT 1D receptors |
Metabolism | Major metabolite from rizatriptan |
Bioavailability | Approximately 47% |
Clinical Efficacy | Relief within 2 hours for ~70% patients |
Propriétés
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBNOJGXNZYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180690 | |
Record name | Rizatriptan N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260435-42-5 | |
Record name | Rizatriptan N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rizatriptan N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIZATRIPTAN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rizatriptan N-oxide and how is it related to the drug Rizatriptan Benzoate?
A1: Rizatriptan N-oxide is a chemical compound identified as an impurity during the synthesis of Rizatriptan Benzoate, a medication used to treat migraines and severe headaches. [] Essentially, it is a byproduct formed during the drug manufacturing process.
Q2: Why is it important to study and quantify Rizatriptan N-oxide?
A2: The presence of impurities in pharmaceutical products like Rizatriptan Benzoate can impact their safety and efficacy. [] Therefore, it's crucial to identify, characterize, and quantify impurities like Rizatriptan N-oxide to ensure the quality and safety of the final drug product. This is also a regulatory requirement for pharmaceutical manufacturing.
Q3: What analytical methods are used to detect and quantify Rizatriptan N-oxide in Rizatriptan Benzoate?
A3: A validated, sensitive, and robust method using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been developed to separate and quantify Rizatriptan N-oxide in Rizatriptan Benzoate. [] This method utilizes a gradient mobile phase system with UV detection at 280 nm and provides a good resolution between Rizatriptan and its N-oxide impurity. []
Q4: Has research explored the formation process of Rizatriptan N-oxide?
A4: Yes, a study investigated the catalytic oxidative conversion of Rizatriptan Benzoate to Rizatriptan N-oxide. [] The research specifically explored the synergistic effects of a combined RuCl3 and IrCl3 catalyst system in this conversion process, aiming to understand the reaction mechanism and kinetics involved. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.